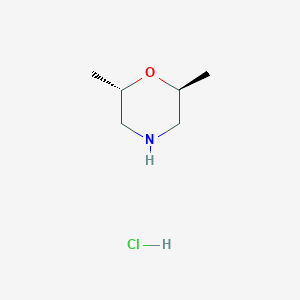

trans-2,6-Dimethylmorpholine hydrochloride

Description

Significance of Substituted Morpholines in Chemical Research

The morpholine (B109124) ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a privileged scaffold in medicinal and organic chemistry. nih.govacs.org Substituted morpholines are integral components in a wide array of biologically active compounds, including natural products and numerous FDA-approved drugs. nih.govlifechemicals.comresearchgate.net Their prevalence stems from the favorable physicochemical properties they impart to molecules. The morpholine moiety can enhance pharmacokinetic characteristics such as aqueous solubility and metabolic stability. nih.govresearchgate.net

Morpholine derivatives exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, antioxidant, and antimicrobial properties. lifechemicals.comnih.gov Consequently, the synthesis of novel substituted morpholines is a significant focus of research, aiming to develop new therapeutic agents and agrochemicals. lifechemicals.comresearchgate.net In addition to their role as pharmacophores, chiral morpholines are also employed as auxiliaries in asymmetric synthesis. lifechemicals.com

Stereochemical Nuances of 2,6-Dimethylmorpholine (B58159) Isomers

2,6-Dimethylmorpholine is a classic example of a disubstituted heterocycle that exhibits stereoisomerism. It exists in two distinct diastereomeric forms: cis-2,6-dimethylmorpholine (B33440) and trans-2,6-dimethylmorpholine. This isomerism arises from the spatial arrangement of the two methyl groups at the C2 and C6 positions relative to the plane of the morpholine ring. ontosight.ai

In the cis isomer , the two methyl groups are situated on the same side of the ring.

In the trans isomer , the methyl groups are located on opposite sides of the ring.

This stereochemical difference is critical as it profoundly influences the molecule's three-dimensional shape, reactivity, and interaction with other chiral molecules, such as biological receptors or enzymes. The synthesis of 2,6-dimethylmorpholine, often achieved through the cyclization of diisopropanolamine (B56660) with sulfuric acid, can yield a mixture of both isomers. google.com However, reaction conditions can be manipulated to favor the formation of one isomer over the other. google.com The distinct properties of each isomer mean that for specific applications, particularly in pharmaceuticals, the use of a single, pure stereoisomer is often required. nih.gov

Role of trans-2,6-Dimethylmorpholine as a Core Structure in Advanced Chemistry

trans-2,6-Dimethylmorpholine serves as a versatile building block and reagent in organic synthesis. cymitquimica.combasf.com Its defined stereochemistry makes it a valuable precursor for creating complex molecules with specific spatial orientations. The compound's structure, featuring a secondary amine, allows it to function as a weak base or a nucleophile in various chemical transformations. cymitquimica.com

Key applications highlight its role as a core structural unit:

Synthesis of Pharmaceutical Agents: It is a documented reagent in the synthesis of the antifungal drug Amorolfine, where the trans stereochemistry of the dimethylmorpholine moiety is a crucial feature of the final active ingredient. chemicalbook.comchemicalbook.com

Development of Receptor Ligands: The compound is used to prepare 4-Amino-5-chloro-2-methoxybenzoates, which have been investigated as potent agonists and antagonists for 5-HT₄ receptors. chemicalbook.comchemicalbook.com

These examples demonstrate that trans-2,6-dimethylmorpholine is not merely a simple amine base but a specialized chemical intermediate, with its utility directly linked to its unique stereochemical configuration.

Overview of the Research Landscape for trans-2,6-Dimethylmorpholine Hydrochloride

In organic and medicinal chemistry, basic amine compounds like trans-2,6-dimethylmorpholine are frequently converted into their salt forms, most commonly the hydrochloride salt. This conversion is achieved by reacting the free base with hydrochloric acid. The resulting this compound is an ionic salt.

The primary motivations for this conversion are practical and functional:

Improved Physical Properties: The hydrochloride salt is typically a crystalline solid, which is often easier to handle, purify, and weigh accurately compared to the free base, which may be a liquid or a low-melting solid. cymitquimica.com

Enhanced Stability: Salts can exhibit greater stability and a longer shelf-life than their corresponding free bases.

Increased Solubility: The hydrochloride salt generally has significantly higher solubility in water and other polar protic solvents.

The research landscape for this compound is therefore intrinsically linked to applications where these properties are advantageous. In pharmaceutical development, using the hydrochloride salt can be crucial for formulation and creating aqueous solutions. Synthetic organic reactions that are conducted in aqueous media may also benefit from the enhanced solubility of the hydrochloride form. Therefore, while much of the literature may refer to the synthesis and reactivity of the free base, the hydrochloride salt represents the compound's stabilized and often more practical form for downstream applications, particularly in the creation of pharmaceutical ingredients like Amorolfine hydrochloride. chemicalbook.com

Chemical Compound Data

Below are interactive tables summarizing key properties of the 2,6-dimethylmorpholine isomers.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₃NO | cymitquimica.combiosynth.com |

| Molecular Weight | 115.17 g/mol | biosynth.com |

| CAS Number | 6485-45-6 | cymitquimica.comchemicalbook.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₃NO | chemspider.comfda.gov |

| Molecular Weight | 115.17 g/mol | fda.gov |

| CAS Number | 6485-55-8 | chemicalbook.comchemspider.com |

| Appearance | Clear colorless liquid | chemicalbook.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,6S)-2,6-dimethylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-3-7-4-6(2)8-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEUYYPUMLXCLF-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@H](O1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Enantiopurification of Trans 2,6 Dimethylmorpholine

Strategies for the Preparation of trans-2,6-Dimethylmorpholine

The industrial preparation of 2,6-dimethylmorpholine (B58159) typically results in a mixture of cis and trans isomers, from which the trans isomer must be isolated. google.com Various synthetic strategies have been developed to produce the morpholine (B109124) core, with some offering control over the stereochemical outcome.

A primary method for synthesizing 2,6-dimethylmorpholine involves the acid-catalyzed cyclization of diisopropanolamine (B56660). google.com This reaction proceeds through dehydration, where a molecule of water is eliminated to form the morpholine ring. The use of sulfuric acid is common in this process. google.com The reaction conditions, such as temperature and the concentration of the acid, can influence the total yield and the ratio of cis to trans isomers produced. google.com For instance, reacting diisopropanolamine with excess sulfuric acid at temperatures around 180-184°C has been shown to yield 2,6-dimethylmorpholine with varying isomer distributions. google.com

Another approach involves the dehydration of N-(2-hydroxypropyl)-2,6-dimethylmorpholine over acid catalysts to form intermediate N-alkenyl derivatives, which can then be processed to yield the desired 2,6-dimethylmorpholine. justia.com This method can be performed in either the liquid or gas phase at elevated temperatures. justia.com The resulting mixture of isomers from these cyclization reactions typically requires separation, often achieved through fractional distillation, to isolate the racemic trans-2,6-dimethylmorpholine. google.comgoogle.com

The construction of enantiomerically pure morpholines, including the trans-2,6-dimethylmorpholine scaffold, is an area of significant research interest. Asymmetric hydrogenation represents a powerful tool for creating chiral N-heterocycles. semanticscholar.orgrsc.org This method can be applied to unsaturated morpholine precursors, or dehydromorpholines, to introduce specific stereocenters. semanticscholar.orgrsc.org By using a chiral catalyst, such as a bisphosphine-rhodium complex, it is possible to obtain 2-substituted chiral morpholines with high enantioselectivity. semanticscholar.orgrsc.org

Organocatalysis also offers a pathway to chiral morpholines. For example, enantioselective chlorocycloetherification, using catalysts derived from cinchona alkaloids, can produce chiral morpholines containing a quaternary stereocenter from specific alkenol substrates. rsc.org While these methods showcase advanced strategies for creating chiral morpholine derivatives, their direct application to the synthesis of (2R,6R)- or (2S,6S)-dimethylmorpholine would require starting with appropriate chiral precursors and tailoring the reaction conditions to achieve the desired trans stereochemistry.

Achieving high stereoselectivity in the synthesis of the trans-isomer of 2,6-dimethylmorpholine is a key objective. The cyclization of diisopropanolamine often produces a mixture where the cis-isomer may be predominant. google.com However, the less desired trans-isomer can be converted into the cis-form through catalytic isomerization processes. google.comnih.gov

Modern synthetic methods focus on developing highly regio- and stereoselective reactions to construct heterocyclic systems. mdpi.com For morpholine synthesis, this involves carefully controlling the cyclization step. For instance, heating readily available chloropolyols in water can lead to a concise and stereoselective synthesis of functionalized tetrahydrofurans, a related oxygen-containing heterocycle. organic-chemistry.org This principle of stereocontrolled cyclization is central to developing more efficient syntheses of specific morpholine isomers, aiming to produce the trans-2,6-dimethylmorpholine directly and minimize the need for separating isomer mixtures.

Racemic Resolution Techniques for trans-2,6-Dimethylmorpholine

Once racemic trans-2,6-dimethylmorpholine is obtained, it must be separated into its individual enantiomers. The most common and industrially viable method for this is through the formation of diastereomeric salts. libretexts.org

This classical resolution technique involves reacting the racemic base (trans-2,6-dimethylmorpholine) with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.orgmdpi.com This reaction creates a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. libretexts.orgmdpi.com After separation, the desired enantiomer of the amine is liberated from its salt by treatment with a base. google.com

Optically active mandelic acid is a highly effective resolving agent for racemic trans-2,6-dimethylmorpholine. google.comgoogle.com The process involves reacting the racemic amine with one of the enantiomers of mandelic acid in a suitable solvent, typically isopropanol (B130326). google.com

The separation relies on the differential solubility of the resulting diastereomeric salts:

(2S,6S)-trans-2,6-dimethylmorpholine forms a less soluble salt with D-(-)-mandelic acid , allowing it to crystallize from the solution. google.com

(2R,6R)-trans-2,6-dimethylmorpholine forms a less soluble salt with L-(+)-mandelic acid , which then precipitates. google.com

The efficiency of the resolution can be enhanced by adding an achiral acid, such as acetic acid. google.comgoogle.com In this modified procedure, one enantiomer of the trans-2,6-dimethylmorpholine precipitates as its mandelate (B1228975) salt, while the other enantiomer remains in the solution as its acetate (B1210297) salt, facilitating an easier separation. google.comgoogle.com The optically active amine is then recovered from the isolated crystalline salt by adding a base, such as sodium hydroxide (B78521) solution, followed by isolation, for example, via distillation under reduced pressure. google.com

The following table summarizes the resolution process using optically active mandelic acid.

| Resolving Agent | Target Enantiomer | Salt Formed | Outcome |

| D-(-)-Mandelic Acid | (2S,6S)-trans-2,6-Dimethylmorpholine | (2S,6S)-trans-2,6-Dimethylmorpholinium D-mandelate | Precipitates from solution google.com |

| L-(+)-Mandelic Acid | (2R,6R)-trans-2,6-Dimethylmorpholine | (2R,6R)-trans-2,6-Dimethylmorpholinium L-mandelate | Precipitates from solution google.com |

Diastereomeric Salt Formation with Chiral Acids

Role of Achiral Acids in Resolution Processes

In the resolution of racemic trans-2,6-dimethylmorpholine, achiral acids can play a crucial role in enhancing the efficiency of the separation process. One patented method describes a procedure where the racemic mixture is treated with an optically active resolving agent, such as mandelic acid, in the presence of an optically inactive acid, like acetic acid. google.com

The underlying principle of this approach is the differential solubility of the diastereomeric salts formed. While one enantiomer of trans-2,6-dimethylmorpholine forms a salt with the optically active mandelic acid and precipitates from the reaction medium, the other enantiomer remains in solution, forming a salt with the achiral acid. google.com This strategy facilitates a more straightforward separation and isolation of the enantiomers. google.com

For instance, when racemic trans-2,6-dimethylmorpholine is reacted with D-mandelic acid in the presence of acetic acid, the (S,S)-trans-2,6-dimethylmorpholine forms a salt with the D-mandelic acid and crystallizes out. The (R,R)-trans-2,6-dimethylmorpholine remains in the solution as its acetate salt. google.com This process is advantageous as it prevents the unwanted enantiomer from co-precipitating, thereby improving the enantiomeric excess of the crystallized product.

Crystallization-Based Enantiomeric Separation

Crystallization is a fundamental technique for the separation of enantiomers of trans-2,6-dimethylmorpholine, typically following the formation of diastereomeric salts with a chiral resolving agent. google.comgoogle.com Optically active mandelic acid is a commonly employed resolving agent for this purpose. google.comgoogle.com

The process involves reacting racemic trans-2,6-dimethylmorpholine with an enantiomerically pure form of mandelic acid to yield a mixture of diastereomeric salts. google.com Due to their different physicochemical properties, these diastereomers exhibit different solubilities in a given solvent system, allowing for their separation through fractional crystallization. google.comuctm.edu

Specifically, (S,S)-trans-2,6-dimethylmorpholine crystallizes with D-mandelic acid, while (R,R)-trans-2,6-dimethylmorpholine crystallizes with L-mandelic acid. google.com The initial crystallization of the diastereomeric salt can yield a product with a high optical purity, often exceeding 70% diastereomeric excess (de). google.com To achieve higher levels of purity, recrystallization is employed. For example, a double recrystallization from isopropanol can increase the optical purity to over 98% de. google.comgoogle.com The desired optically active trans-2,6-dimethylmorpholine is then liberated from the purified salt by treatment with a base, such as sodium hydroxide solution, and can be isolated through methods like distillation under reduced pressure. google.comgoogle.com

The efficiency of this separation is influenced by factors such as the solvent, temperature, and the presence of seed crystals to initiate crystallization. google.com

| Parameter | Value | Reference |

| Resolving Agent | D-Mandelic Acid | google.com |

| Target Enantiomer Salt | (S,S)-trans-2,6-Dimethylmorpholine D-mandelate | google.com |

| Initial Optical Purity | > 70% de | google.com |

| Purity after Recrystallization | > 98% de | google.comgoogle.com |

| Solvent for Recrystallization | Isopropanol | google.comgoogle.com |

Industrial Synthesis and Optimization Strategies for Enantiomeric Purity

The industrial production of enantiomerically pure trans-2,6-dimethylmorpholine relies on scalable and efficient synthesis and resolution methods. The synthesis of the parent 2,6-dimethylmorpholine often results in a mixture of cis and trans isomers. google.com For instance, the cyclization of diisopropanolamine in the presence of sulfuric acid can yield a product containing approximately 78% cis-isomer and 22% trans-isomer. google.com

Optimization strategies for enantiomeric purity primarily focus on the resolution step. Key factors that are optimized in an industrial setting include:

Choice of Resolving Agent: While mandelic acid is effective, the selection of the most cost-effective and efficient resolving agent is critical for industrial scale-up.

Solvent Selection: The choice of solvent impacts the solubility of the diastereomeric salts and, consequently, the yield and purity of the crystallized product. Isopropanol has been shown to be an effective solvent. google.comgoogle.com

Temperature Control: Precise control over the crystallization temperature profile is essential for maximizing the yield and enantiomeric purity.

Recrystallization Processes: The number of recrystallization steps is optimized to balance the desired purity with processing time and cost. A double recrystallization can significantly enhance the diastereomeric excess to over 98%. google.com

Purification Methodologies for Isomeric Mixtures Involving trans-2,6-Dimethylmorpholine

The synthesis of 2,6-dimethylmorpholine typically produces a mixture of cis and trans isomers. google.com The separation of these isomers is a critical step in obtaining pure trans-2,6-dimethylmorpholine. The boiling points of the cis (142-143 °C) and trans (148.1-148.5 °C) isomers are relatively close, making simple distillation challenging for achieving high purity. google.com

Fractional distillation in a column with a high number of theoretical plates (e.g., 60) under vacuum can be used to separate the isomers, but may not be sufficient to meet stringent purity requirements for pharmaceutical applications. google.com

A more effective method for purifying these isomeric mixtures involves chemical separation through salt formation. The mixture of cis and trans-2,6-dimethylmorpholine can be treated with an inorganic or organic acid to form salts. google.com The resulting salts of the cis and trans isomers often have different solubilities, allowing for their separation by recrystallization. After separation, the desired isomer is regenerated by treatment with a strong base. google.com

For instance, a mixture of the isomers can be treated with an acid to selectively crystallize the salt of one isomer, which is then isolated. This method has been reported for the purification of the cis-isomer, and a similar principle can be applied for the isolation of the trans-isomer. google.com

Stereochemistry and Conformational Analysis of Trans 2,6 Dimethylmorpholine Derivatives

Configurational Isomerism of 2,6-Dimethylmorpholine (B58159) (cis/trans)

2,6-Dimethylmorpholine exists as two distinct configurational isomers, or stereoisomers: cis and trans. wikipedia.orglibretexts.org These isomers arise from the different spatial arrangements of the two methyl groups relative to the general plane of the morpholine (B109124) ring. libretexts.org

In the cis-isomer, both methyl groups are located on the same side of the ring, leading to a syn configuration. wikipedia.org Conversely, the trans-isomer has the two methyl groups positioned on opposite sides of the ring, resulting in an anti configuration. wikipedia.orglibretexts.org This difference in the relative orientation of the substituents is fundamental, as rotation around the carbon-carbon single bonds of the ring is restricted, preventing the interconversion of cis and trans isomers without breaking and reforming chemical bonds. wikipedia.orglibretexts.org Consequently, they are separable compounds with distinct physical and chemical properties. wikipedia.org The cis-isomer is often favored in synthetic preparations, such as the cyclization of diisopropanolamine (B56660), due to thermodynamic stability. google.com

Enantiomeric Forms of trans-2,6-Dimethylmorpholine ((2R,6R)- and (2S,6S)-configurations)

The trans-isomer of 2,6-dimethylmorpholine is chiral and exists as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other. libretexts.org These two forms are designated using the Cahn-Ingold-Prelog (CIP) priority system as (2R,6R)-2,6-dimethylmorpholine and (2S,6S)-2,6-dimethylmorpholine. biosynth.comchemspider.com

The "(2R,6R)" designation indicates that the stereochemical configuration at both chiral centers (carbon atoms 2 and 6) is 'R' (from the Latin rectus, for right). The "(2S,6S)" designation signifies that the configuration at both chiral centers is 'S' (from the Latin sinister, for left). uou.ac.in These enantiomers have identical physical properties such as boiling point and density, but they rotate plane-polarized light in equal but opposite directions. A mixture containing equal amounts of both enantiomers is known as a racemic mixture and is optically inactive. biosynth.comuou.ac.in

Conformational Preferences of the Morpholine Ring System

The morpholine ring is not planar and, similar to cyclohexane, predominantly adopts a flexible chair conformation to minimize steric and torsional strain. nih.govnih.gov In this chair form, substituents on the ring carbons can occupy either an axial (perpendicular to the ring's general plane) or an equatorial (in the plane of the ring) position. nih.govacs.org

For morpholine itself, studies have shown a preference for the N-H proton to be in an equatorial position (Chair-Eq) over an axial one (Chair-Ax), with the equatorial conformer being more stable. nih.govacs.org The introduction of substituents, such as the methyl groups in 2,6-dimethylmorpholine, further influences these conformational preferences. To minimize steric interactions, bulky substituents generally favor the more spacious equatorial positions. In the case of trans-2,6-dimethylmorpholine, the most stable conformation is a chair form where both methyl groups occupy equatorial positions.

Spectroscopic Elucidation of Stereochemistry and Conformation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable tools for determining the stereochemistry and preferred conformation of morpholine derivatives. acs.org

Carbon-13 (¹³C) NMR spectroscopy is highly sensitive to the local electronic and steric environment of each carbon atom in a molecule. nih.gov The chemical shift of a carbon atom provides significant insight into its conformation, particularly the orientation of substituents. cdnsciencepub.com

In substituted morpholines, the chemical shifts of the ring carbons (C2, C3, C5, C6) are diagnostic of the conformation. A key observation is the γ-gauche effect, where a substituent causes a characteristic upfield shift (to lower ppm values) for carbons that are in a gauche (a 60° dihedral angle) relationship to it. cdnsciencepub.com For instance, an axial methyl group at C-2 would cause a significant upfield shift for C-6 compared to a conformation with an equatorial methyl group. By analyzing these shifts, the predominant chair conformation and the axial/equatorial orientation of the methyl groups in trans-2,6-dimethylmorpholine can be confirmed. cdnsciencepub.com

Table 1: Representative ¹³C NMR Chemical Shifts for Substituted Morpholines

| Compound | Carbon Atom | Chemical Shift (ppm) | Substituent Effect |

|---|---|---|---|

| Morpholine | C-2, C-6 | 68.09 | Reference |

| C-3, C-5 | 46.74 | Reference | |

| 2-Methylmorpholine | C-2 | Downfield (α-effect) | Equatorial methyl preferred |

| C-3 | Downfield (β-effect) | Equatorial methyl preferred | |

| cis-2,6-Dimethylmorpholine (B33440) | C-2, C-6 | 5.09 (relative to morpholine) | Downfield shift |

| C-3, C-5 | 5.50 (relative to morpholine) | Downfield shift |

Note: Specific shift values can vary based on solvent and other experimental conditions. Data derived from related studies on substituted morpholines. cdnsciencepub.com

Proton (¹H) NMR spectroscopy is crucial for distinguishing between diastereomers, such as the cis and trans isomers of 2,6-dimethylmorpholine. The chemical shifts and, more importantly, the coupling constants (J-values) between adjacent protons are highly dependent on their dihedral angle, as described by the Karplus relationship.

In a chair conformation, the coupling constant between two adjacent axial protons (J_ax-ax) is typically large (10-13 Hz), while axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are smaller (2-5 Hz). By analyzing the multiplicity and coupling constants of the protons at C-2 and C-6, and their adjacent methylene (B1212753) protons at C-3 and C-5, the relative orientation of the methyl groups can be determined. Protons on a carbon adjacent to a chiral center can become diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts, further complicating the spectrum but providing rich structural information. masterorganicchemistry.com Techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) can also be used to determine the relative stereochemistry by observing through-space correlations between protons. rsc.org

Impact of Stereochemistry on Molecular Recognition and Biological Activity

Stereochemistry is a critical factor in molecular recognition processes, as biological targets like enzymes and receptors are themselves chiral. libretexts.orgnih.gov The specific three-dimensional arrangement of atoms in a molecule dictates how it can fit into a binding site. washington.edu Consequently, the different stereoisomers of 2,6-dimethylmorpholine-containing compounds can exhibit vastly different biological activities. nih.gov

The trans-(2R,6R) and (2S,6S) enantiomers, for example, will interact differently with a chiral receptor. Often, only one enantiomer (the eutomer) will bind effectively and elicit the desired biological response, while the other (the distomer) may be less active, inactive, or even cause unwanted effects. nih.gov The rigid, well-defined chair conformation of the trans-2,6-dimethylmorpholine scaffold, with its diequatorial methyl groups, presents a specific shape that can be optimized for binding to a particular biological target. This stereochemical control is fundamental in drug design, where the goal is to create molecules with high affinity and selectivity for their intended target. nih.gov For instance, the fungicide fenpropimorph (B1672530), which contains a chiral morpholine derivative, demonstrates stereoselectivity in its biological action. unibo.it

Reactivity Profiles and Mechanistic Investigations Involving Trans 2,6 Dimethylmorpholine

Role as a Basic Amine in Organic Transformations

As a secondary amine, trans-2,6-dimethylmorpholine is a weak base capable of acting as a proton acceptor. This basicity is fundamental to its role in catalyzing reactions that require the deprotonation of an acidic carbon, such as in condensation reactions. One of the classic examples of such a transformation is the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com In this reaction, a weak amine base is typically used to deprotonate an active methylene (B1212753) compound, generating a nucleophilic enolate ion. wikipedia.org This enolate then adds to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.com

The efficacy of an amine catalyst in the Knoevenagel condensation depends on its ability to facilitate the initial deprotonation without promoting unwanted side reactions, such as the self-condensation of the aldehyde or ketone. wikipedia.org The steric hindrance provided by the two methyl groups in the trans configuration in 2,6-dimethylmorpholine (B58159) can modulate its basicity and nucleophilicity, making it a potentially selective catalyst for such transformations.

| Aldehyde Reactant | Active Methylene Compound | Catalyst | Solvent | Product | Notes |

|---|---|---|---|---|---|

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | α,β-Unsaturated Enone | An example demonstrating the role of a secondary amine as a base catalyst in a Knoevenagel condensation. wikipedia.org |

Nucleophilic Reactivity in Chemical Reactions

The lone pair of electrons on the nitrogen atom of trans-2,6-dimethylmorpholine allows it to function as a nucleophile, donating this electron pair to an electrophilic center to form a new covalent bond. This nucleophilic character is central to its participation in a variety of chemical reactions, most notably nucleophilic substitution reactions. wikipedia.org

In a typical SN2 reaction, trans-2,6-dimethylmorpholine can attack an alkyl halide, displacing the halide leaving group. masterorganicchemistry.com The rate and success of such a reaction are influenced by the structure of the alkyl halide, with primary halides being the most reactive due to lower steric hindrance. researchgate.net The product of this reaction is a quaternary ammonium (B1175870) salt. The steric bulk of the two methyl groups on the morpholine (B109124) ring can influence the rate of nucleophilic attack compared to less substituted amines.

| Substrate (Alkyl Halide) | Nucleophile | Solvent | Expected Product | Reaction Type |

|---|---|---|---|---|

| 1-Bromopropane | trans-2,6-Dimethylmorpholine | Polar Aprotic (e.g., Acetonitrile) | N-propyl-trans-2,6-dimethylmorpholinium bromide | SN2 |

Catalytic Applications in Organic Synthesis

The structural features of trans-2,6-dimethylmorpholine and its derivatives make them suitable for use in various catalytic applications, ranging from transition-metal-free organocatalysis to highly selective asymmetric catalysis.

Derivatives of morpholine have been investigated as organocatalysts, which offer a greener alternative to metal-based catalysts. These small organic molecules can catalyze reactions with high efficiency and selectivity. For instance, β-amino acid derivatives of morpholine have been shown to be highly efficient organocatalysts for the 1,4-addition reaction (Michael addition) between aldehydes and nitroolefins. nih.govfrontiersin.org

In this type of catalysis, the secondary amine of the morpholine derivative reacts with an aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic nitroolefin. The catalyst's structure, including the morpholine ring, is crucial for controlling the stereoselectivity of the reaction. Studies have shown that despite the generally lower reactivity of morpholine-based enamines compared to their pyrrolidine (B122466) counterparts, carefully designed morpholine catalysts can achieve excellent conversion and diastereoselectivity. nih.gov

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. researchgate.net Chiral, non-racemic derivatives of trans-2,6-dimethylmorpholine can be employed as chiral ligands or auxiliaries in asymmetric catalysis to produce a single enantiomer of a desired product. banglajol.infonih.gov

A significant application is in transition-metal-catalyzed asymmetric hydrogenation. semanticscholar.org For example, chiral morpholines can be synthesized and used as key structural motifs in ligands for rhodium-based catalysts. These chiral catalyst complexes have been successfully used in the asymmetric hydrogenation of unsaturated morpholines to produce 2-substituted chiral morpholines with excellent yields and high enantioselectivities (up to 99% ee). semanticscholar.orgrsc.org The defined stereochemistry of the chiral morpholine derivative creates a chiral environment around the metal center, which directs the hydrogenation to one face of the substrate, resulting in the desired enantiomeric product.

| Substrate | Catalyst System | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine | (R,R,R)-SKP-Rh complex | DCM | Quantitative | >99% | semanticscholar.org |

| N-Cbz-6-(4-fluorophenyl)-3,4-dihydro-2H-1,4-oxazine | (R,R,R)-SKP-Rh complex | DCM | Quantitative | >99% | semanticscholar.org |

Derivatization and Functionalization Strategies for Trans 2,6 Dimethylmorpholine Hydrochloride

N-Substitution Reactions on the Morpholine (B109124) Nitrogen

The secondary amine nitrogen in the trans-2,6-dimethylmorpholine ring is a primary site for chemical modification due to its nucleophilic character. A variety of substituents can be introduced at this position through several common reaction types, including N-alkylation, N-acylation, and N-arylation. These modifications are fundamental in creating diverse libraries of compounds for various applications. nih.govnih.gov

N-Alkylation: This process involves the reaction of the morpholine nitrogen with an alkyl halide or a similar electrophilic alkylating agent. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism. The choice of solvent and base is crucial for achieving high yields and minimizing side reactions. For instance, the reaction of a morpholine with a halogenated hydrocarbon can be facilitated by a basifier in an organic solvent. google.com A general method for the monoalkylation of 1,2-amino alcohols, which are precursors to morpholines, utilizes ethylene (B1197577) sulfate (B86663), highlighting a redox-neutral approach to forming N-substituted morpholines. chemrxiv.orgorganic-chemistry.org

N-Acylation: The introduction of an acyl group onto the morpholine nitrogen is readily achieved by reacting it with an acyl chloride, anhydride, or a carboxylic acid in the presence of a coupling agent. For example, the reaction of 2,6-dimethylaniline (B139824) with α-chloroacetyl chloride is a key step in the synthesis of some pharmaceuticals, illustrating the high reactivity of acyl chlorides with secondary amines. umass.edu This reaction is typically rapid and results in the formation of a stable amide linkage.

N-Arylation: The formation of a carbon-nitrogen bond between the morpholine nitrogen and an aromatic ring is a significant transformation in organic synthesis. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, are commonly employed for this purpose. researchgate.net These reactions typically utilize a palladium or copper catalyst with a suitable ligand to couple the morpholine with an aryl halide or pseudohalide. researchgate.netresearchgate.netmdpi.com For example, the N-arylation of morpholine with various aryl halides has been successfully achieved using catalysts like MnCl2·4H2O or copper-based systems. researchgate.net

| Reaction Type | General Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | trans-2,6-Dimethylmorpholine + Alkyl Halide (R-X) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | N-Alkyl-trans-2,6-dimethylmorpholine |

| N-Acylation | trans-2,6-Dimethylmorpholine + Acyl Chloride (R-COCl) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) | N-Acyl-trans-2,6-dimethylmorpholine |

| N-Arylation | trans-2,6-Dimethylmorpholine + Aryl Halide (Ar-X) | Pd or Cu catalyst, Ligand, Base (e.g., NaOtBu, Cs₂CO₃) | N-Aryl-trans-2,6-dimethylmorpholine |

Introduction of Substituents onto the Morpholine Ring Carbons

Functionalization of the carbon framework of the morpholine ring is generally more challenging than N-substitution due to the lower reactivity of the C-H bonds. However, several strategies have been developed to introduce substituents at these positions. These methods often involve the generation of a reactive intermediate, such as a carbanion or a radical, which can then react with an electrophile.

One approach involves the deprotonation of a carbon atom alpha to the nitrogen or oxygen using a strong base, such as an organolithium reagent, to form a lithiated intermediate. This nucleophilic species can then be quenched with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce a new substituent. The regioselectivity of this deprotonation can be influenced by the steric and electronic environment within the ring. While specific examples for trans-2,6-dimethylmorpholine are not abundant in general literature, this is a common strategy for functionalizing heterocyclic systems. nih.govresearchgate.net

Another strategy involves ring-opening and subsequent functionalization followed by ring-closure. For instance, synthetic routes to polysubstituted morpholines can be achieved through the ring-opening of precursors like 2-tosyl-1,2-oxazetidine with a suitable nucleophile, followed by a cascade of reactions that ultimately form the substituted morpholine ring. nih.gov This allows for the introduction of substituents at various positions on the ring in a controlled manner.

Formation of Salts: Synthesis and Characterization of the Hydrochloride Form

The basic nitrogen atom of trans-2,6-dimethylmorpholine allows it to readily form salts with acids. The hydrochloride salt is particularly common due to its improved physical properties, which are often advantageous for handling and formulation. spectroscopyonline.comlibretexts.org

The conversion of a free amine to its hydrochloride salt is a standard acid-base reaction. youtube.com Several methods are commonly employed in the laboratory and on an industrial scale:

Using Hydrogen Chloride Gas: Bubbling dry hydrogen chloride gas through a solution of the amine in an anhydrous organic solvent (e.g., diethyl ether, dioxane, or ethanol) is a common method. researchgate.net The hydrochloride salt, being ionic, is often insoluble in nonpolar organic solvents and precipitates out of the solution, allowing for easy isolation by filtration. researchgate.net

Using Aqueous Hydrochloric Acid: The amine can be dissolved in a suitable solvent, and a stoichiometric amount of concentrated or dilute aqueous hydrochloric acid is added. sciencemadness.org The salt can then be isolated by evaporation of the solvent or by precipitation upon addition of a less polar co-solvent. sciencemadness.org

Using HCl in an Organic Solvent: A solution of hydrogen chloride in a dry organic solvent, such as 4M HCl in dioxane, is a convenient and commonly used reagent. nih.gov This solution is added to a solution of the amine, often leading to the direct precipitation of the pure hydrochloride salt. nih.gov

The formation of the hydrochloride salt significantly alters the physicochemical properties of the parent amine. These changes are crucial for a variety of applications.

Solubility: One of the most significant changes is the increase in water solubility. spectroscopyonline.comlibretexts.org The ionic nature of the hydrochloride salt allows it to dissolve readily in water and other polar solvents, whereas the free base is typically more soluble in nonpolar organic solvents. This property is particularly important in the pharmaceutical industry. spectroscopyonline.com

Stability and Handling: Amine salts are generally crystalline solids with higher melting points and greater thermal stability compared to their corresponding free bases, which are often liquids or low-melting solids. libretexts.orggla.ac.uk This makes them easier to handle, purify, and store. They also tend to have less odor than the free amine. libretexts.org

Hygroscopicity: The tendency of a substance to absorb moisture from the air can be affected by salt formation. The specific crystalline form of the hydrochloride salt will determine its hygroscopic nature.

Reactivity: The protonation of the nitrogen atom to form the ammonium (B1175870) salt deactivates its nucleophilicity. This can be used as a protecting group strategy in multi-step syntheses, preventing the amine from participating in undesired side reactions. The free base can be regenerated by treatment with a base. youtube.com

Triboelectric Properties: Studies on various amines and their hydrochloride salts have shown that salt formation can shift the triboelectric properties, often towards more negative charging. jst.go.jp This can have implications in manufacturing processes where static charge buildup can be problematic. jst.go.jp

| Property | trans-2,6-Dimethylmorpholine (Free Base) | trans-2,6-Dimethylmorpholine Hydrochloride |

|---|---|---|

| State | Typically liquid or low-melting solid | Crystalline solid |

| Solubility in Water | Lower | Higher spectroscopyonline.comlibretexts.org |

| Solubility in Nonpolar Solvents | Higher | Lower |

| Melting Point | Lower | Higher gla.ac.uk |

| Chemical Reactivity (Nitrogen) | Nucleophilic | Non-nucleophilic (protonated) |

Preparation of Mannich Bases Incorporating 2,6-Dimethylmorpholine (B58159)

The Mannich reaction is a three-component condensation reaction that forms a C-C bond by connecting a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.comuobaghdad.edu.iq The product is a β-amino-carbonyl compound known as a Mannich base. nih.gov 2,6-Dimethylmorpholine can serve as the secondary amine component in this reaction.

The general mechanism involves the formation of an Eschenmoser-like salt (an iminium ion) from the reaction of 2,6-dimethylmorpholine and formaldehyde. This electrophilic iminium ion then reacts with a nucleophile, which is typically the enol form of a ketone or another compound with an acidic proton (the "active hydrogen compound"). oarjbp.com

For example, the reaction of an 8-hydroxyquinoline (B1678124) derivative, formaldehyde, and 2,6-dimethylmorpholine leads to the formation of a Mannich base where the aminomethyl group is attached to the quinoline (B57606) ring. mdpi.com Similarly, various ketones can be aminomethylated using this reaction. The synthesis of Mannich bases derived from morpholine and acetophenone (B1666503) derivatives has been reported, where morpholine, paraformaldehyde, and the ketone are reacted, often in the presence of a few drops of hydrochloric acid in a solvent like DMSO. orientjchem.org

Generation of Substituted Methylformyl Reagents Utilizing Morpholine Scaffolds

Morpholine and its derivatives can be utilized in the generation of reagents for formylation, which is the introduction of a formyl group (-CHO). While specific examples detailing the use of trans-2,6-dimethylmorpholine for generating substituted methylformyl reagents are specialized, the general chemistry of morpholine amides is relevant.

For instance, N-formylmorpholine is a well-known formylating agent. More complex reagents can be derived from the morpholine scaffold. The uronium salts derived from morpholine, such as COMU (derived from dimethylmorpholine), are used as coupling reagents in peptide synthesis. wikipedia.org These reagents facilitate the formation of amide bonds and are known for their efficiency and ability to suppress racemization. While not directly "methylformyl" reagents, they illustrate how the morpholine scaffold is integral to reagents that mediate the transfer of acyl groups, a related chemical transformation.

Applications of Trans 2,6 Dimethylmorpholine As a Synthetic Building Block

Intermediate in the Synthesis of Pharmaceutical Compounds

The morpholine (B109124) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacological profiles. trans-2,6-Dimethylmorpholine hydrochloride serves as a key starting material for the synthesis of several classes of therapeutic agents.

Precursor to Bacterial DNA Gyrase Inhibitors (e.g., AZD0914)

Bacterial DNA gyrase is a well-established target for antibacterial drugs. AZD0914 is a novel spiropyrimidinetrione bacterial DNA gyrase inhibitor that has shown potent activity against a range of Gram-positive and fastidious Gram-negative bacteria, including fluoroquinolone-resistant strains. While detailed synthetic pathways for proprietary compounds like AZD0914 are often not fully disclosed in public literature, the structural complexity of such molecules frequently relies on chiral building blocks like substituted morpholines to achieve the desired three-dimensional orientation for optimal target binding. The incorporation of a trans-2,6-dimethylmorpholine fragment can be a strategic element in the design of new gyrase inhibitors, influencing their solubility, metabolic stability, and target engagement.

Component in Antifungal Agents (e.g., trans-Amorolfine)

One of the most prominent applications of trans-2,6-dimethylmorpholine is in the synthesis of the antifungal agent amorolfine. Amorolfine is a morpholine derivative used topically to treat fungal infections of the nails (onychomycosis). The synthesis of trans-Amorolfine specifically requires the trans-isomer of 2,6-dimethylmorpholine (B58159) to establish the correct stereochemistry of the final drug substance, which is crucial for its antifungal activity. The synthesis involves the N-alkylation of trans-2,6-dimethylmorpholine with a suitable side chain.

| Precursor | Product | Therapeutic Class |

| trans-2,6-Dimethylmorpholine | trans-Amorolfine | Antifungal |

Building Block for Kinase Inhibitors (e.g., GAK inhibitors)

Kinase inhibitors are a major class of drugs, particularly in oncology and immunology. Cyclin G-associated kinase (GAK) has emerged as a therapeutic target in viral infections and cancer. nih.gov The development of selective GAK inhibitors often involves the exploration of various heterocyclic scaffolds to optimize potency and selectivity. Research has indicated that methyl-substituted morpholine analogues can be optimal for GAK inhibition. While specific synthetic details for all GAK inhibitors are not publicly available, the use of trans-2,6-dimethylmorpholine as a building block provides a structurally rigid and chiral scaffold that can be elaborated to interact with the ATP-binding site of kinases like GAK. nih.govnih.govresearchgate.netresearchgate.netmedchemexpress.com

Use in Agrochemical Synthesis, particularly Fungicides

Similar to its role in pharmaceuticals, the 2,6-dimethylmorpholine core is a key component in a number of systemic fungicides used to protect cereal crops. The specific stereochemistry of the morpholine ring is often critical for the biological activity of these agrochemicals. The fungicide fenpropimorph (B1672530), for instance, is synthesized using 2,6-dimethylmorpholine. google.comdrugfuture.com This compound is effective against powdery mildew and rust in crops like wheat and barley. wikipedia.org Another related fungicide, tridemorph, is a 4-tridecyl-2,6-dimethylmorpholine. nih.gov The synthesis of these fungicides involves the reaction of trans-2,6-dimethylmorpholine with other synthetic intermediates to introduce the desired substituents on the nitrogen atom. google.com

| Fungicide | Chemical Name | Primary Use |

| Fenpropimorph | (±)-cis-4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine | Control of powdery mildew and rust in cereals |

| Tridemorph | 4-Tridecyl-2,6-dimethylmorpholine | Control of Erysiphe graminis in cereals |

Development of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. researchgate.netyork.ac.uk After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. Given its rigid, chiral structure, trans-2,6-dimethylmorpholine has the potential to be utilized as a chiral auxiliary. Although specific, widely adopted applications of trans-2,6-dimethylmorpholine itself as a primary chiral auxiliary are not extensively documented in readily available literature, the principle of using chiral heterocyclic compounds in this capacity is well-established. researchgate.netyork.ac.uk Chiral morpholine derivatives can be used to direct alkylation, aldol, and cycloaddition reactions, leading to products with high diastereomeric or enantiomeric excess.

Synthesis of Novel Heterocyclic Scaffolds (e.g., oxazolidinones, lactams, sultams)

trans-2,6-Dimethylmorpholine can also serve as a starting material for the synthesis of more complex heterocyclic systems. The nitrogen atom of the morpholine ring can act as a nucleophile to initiate reactions that lead to the formation of new ring systems.

Oxazolidinones: These are an important class of compounds, with some members exhibiting antibacterial activity (e.g., linezolid). General synthetic routes to oxazolidinones often involve the cyclization of amino alcohols. organic-chemistry.orgnih.govnih.gov While direct synthesis from trans-2,6-dimethylmorpholine is not a common route, derivatives of morpholine can be envisioned as precursors in multi-step syntheses.

Lactams: Lactams, or cyclic amides, are core structures in many biologically active compounds, including antibiotics like penicillin. Synthetic strategies for lactams are diverse and can involve intramolecular cyclization of amino acids or the reaction of amines with lactones. nih.govorganic-chemistry.orgorganic-chemistry.orgnih.gov The nucleophilic nitrogen of trans-2,6-dimethylmorpholine could be incorporated into a substrate that is then cyclized to form a lactam-containing bicyclic or more complex structure.

Sultams: Sultams are cyclic sulfonamides and are considered analogs of lactams. bohrium.comorganic-chemistry.orgmdpi.comnih.govresearchgate.net They are present in some anti-inflammatory and anticonvulsant drugs. The synthesis of sultams often involves the intramolecular cyclization of aminosulfonic acids or their derivatives. bohrium.comorganic-chemistry.orgmdpi.comnih.govresearchgate.net trans-2,6-Dimethylmorpholine could be functionalized with a sulfonyl chloride-containing moiety, which could then undergo intramolecular cyclization to yield a novel sultam scaffold.

Application in Multi-Component Reactions for Diverse Chemical Libraries

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly valued in medicinal chemistry and drug discovery for their efficiency and ability to rapidly generate large libraries of structurally diverse compounds. The incorporation of unique building blocks, such as trans-2,6-dimethylmorpholine, into MCR scaffolds is a strategy to introduce novel chemical space and desirable physicochemical properties into these libraries.

Despite the synthetic utility of trans-2,6-dimethylmorpholine in other areas of organic synthesis, a comprehensive review of the scientific literature reveals a notable scarcity of its application in well-established multi-component reactions, such as the Ugi or Passerini reactions, for the express purpose of creating diverse chemical libraries. While the compound is utilized in various synthetic routes to produce specific, targeted molecules, its broader application in combinatorial chemistry through MCRs is not extensively documented in publicly available research.

The potential of trans-2,6-dimethylmorpholine as a component in MCRs lies in its secondary amine functionality, which can readily participate in the formation of key intermediates. For instance, in a hypothetical Ugi-type reaction, it could serve as the amine component, reacting with an aldehyde or ketone, an isocyanide, and a carboxylic acid to yield a complex α-acetamido carboxamide. The stereochemistry and substitution pattern of the trans-2,6-dimethylmorpholine ring would be expected to impart specific conformational constraints and properties to the final products.

The following table outlines a hypothetical reaction scheme illustrating the potential incorporation of trans-2,6-dimethylmorpholine in a four-component Ugi reaction.

| Component A (Amine) | Component B (Carbonyl) | Component C (Isocyanide) | Component D (Carboxylic Acid) | Potential Product Structure |

| trans-2,6-Dimethylmorpholine | R¹-CHO | R²-NC | R³-COOH | A complex α-acylamino amide incorporating the trans-2,6-dimethylmorpholine moiety. |

Advanced Analytical and Spectroscopic Characterization Techniques for Research

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Chiral chromatography is an indispensable technique for the separation of enantiomers. gcms.cz This method is critical for determining the enantiomeric purity of trans-2,6-Dimethylmorpholine hydrochloride, ensuring that a sample consists predominantly of the desired stereoisomer. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for chiral separations by using a chiral stationary phase (CSP). jiangnan.edu.cnresearchgate.net

The principle behind chiral chromatography lies in the differential interaction between the enantiomers of the analyte and the chiral stationary phase. This results in the formation of transient diastereomeric complexes with different energies, leading to different retention times and, consequently, their separation. mdpi.com

Key aspects of chiral chromatography for this compound include:

Chiral Stationary Phases (CSPs): A variety of CSPs are available, with cyclodextrin-based columns being particularly common in GC for their ability to separate a wide range of enantiomers. gcms.cz For HPLC, polysaccharide-based CSPs are often employed. The selection of the appropriate CSP is crucial for achieving optimal separation.

Method Development: Optimization of the mobile phase composition (for HPLC) or the temperature program (for GC) is necessary to achieve baseline separation of the enantiomers. researchgate.netmst.edu Factors such as flow rate and injection volume also play a significant role.

Enantiomeric Excess (ee) Calculation: Once the enantiomers are separated, the enantiomeric excess can be calculated by comparing the peak areas of the two enantiomers. This provides a quantitative measure of the sample's purity.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) | Chiral Capillary Column (e.g., cyclodextrin-based) gcms.cz |

| Mobile Phase/Carrier Gas | Mixture of organic solvents (e.g., hexane, isopropanol) | Inert gas (e.g., Helium, Nitrogen) |

| Detection | UV Detector | Flame Ionization Detector (FID) |

| Primary Outcome | Separation of (2R,6S)- and (2S,6R)-dimethylmorpholine enantiomers to determine enantiomeric excess (% ee) |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of molecules in solution. auremn.org.br For this compound, advanced NMR techniques provide critical information about its chemical structure, connectivity, and conformational preferences. nih.gov

One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR are fundamental for identifying the different types of protons and carbons in the molecule and their chemical environments. mdpi.com The chemical shifts and coupling constants observed in the ¹H NMR spectrum are particularly informative for determining the relative stereochemistry of the methyl groups (i.e., the trans configuration).

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of the proton network within the morpholine (B109124) ring. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For this compound, NOESY can be used to confirm the trans arrangement of the methyl groups by observing through-space interactions between axial and equatorial protons on the morpholine ring. mdpi.com

These advanced NMR techniques are essential for unambiguously confirming the structure and stereochemistry of the molecule. ipb.pt

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| ¹H NMR | Proton chemical shifts and coupling constants. | Confirmation of the trans configuration through analysis of proton-proton coupling constants. |

| ¹³C NMR | Carbon chemical shifts. | Identification of all carbon environments in the molecule. |

| COSY | ¹H-¹H correlations. | Mapping the proton connectivity within the morpholine ring. researchgate.net |

| HSQC/HMQC | Direct ¹H-¹³C correlations. | Assigning the chemical shifts of carbons directly bonded to protons. |

| HMBC | Long-range ¹H-¹³C correlations. | Confirming the overall molecular structure and connectivity. mdpi.com |

| NOESY | Through-space ¹H-¹H correlations. | Confirming the stereochemistry and conformational preferences of the morpholine ring. mdpi.com |

Mass Spectrometry (LC-MS, UPLC-MS) for Molecular Identity and Reaction Monitoring

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures, as well as for monitoring the progress of chemical reactions. nih.govnifc.gov.vnnifc.gov.vn

For this compound, LC-MS or UPLC-MS would be used to:

Confirm Molecular Identity: By ionizing the molecule and measuring its mass-to-charge ratio (m/z), the molecular weight can be accurately determined. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental formula.

Monitor Reaction Progress: In the synthesis of this compound, LC-MS can be used to track the consumption of starting materials and the formation of the product in real-time. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Identify Impurities and Byproducts: The high sensitivity and separation power of UPLC-MS enable the detection and identification of even trace-level impurities that may be present in the final product or in reaction mixtures. nifc.gov.vn

The use of techniques like multiple-reaction monitoring (MRM) can further enhance the sensitivity and specificity of the analysis, making it a robust method for quantitative studies. mdpi.com

| Technique | Primary Function | Specific Application |

|---|---|---|

| LC-MS | Separation and mass analysis of compounds in a mixture. | Routine identification and purity assessment of trans-2,6-Dimethylmorpholine hydrochloride. |

| UPLC-MS/MS | High-resolution separation with tandem mass spectrometry for structural information. | Sensitive detection and quantification, impurity profiling, and monitoring of synthetic reactions. nifc.gov.vn |

| High-Resolution MS (HRMS) | Accurate mass measurement. | Determination of the elemental composition to confirm the molecular formula. |

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy for Chirality Assignment

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that provide information about the stereochemistry of chiral molecules. creative-biostructure.comlibretexts.orglibretexts.org These methods are based on the differential interaction of chiral molecules with left- and right-circularly polarized light. pbsiddhartha.ac.in

Optical Rotatory Dispersion (ORD): This technique measures the change in optical rotation of a chiral compound as a function of the wavelength of plane-polarized light. libretexts.org The resulting ORD curve can be used to determine the absolute configuration of a molecule by comparing it to the curves of known compounds. scribd.com A "Cotton effect," which is a characteristic change in the ORD curve near an absorption band, is particularly useful for this purpose. libretexts.org

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. libretexts.org The resulting CD spectrum is a plot of this differential absorption versus wavelength and provides information about the stereochemical features of the molecule.

For this compound, ORD and CD spectroscopy can be used to:

Assign Absolute Configuration: By comparing the experimental ORD and CD spectra with those predicted by theoretical calculations (e.g., using density functional theory, DFT), the absolute configuration of the enantiomers can be determined. nih.gov

Confirm Enantiomeric Purity: The intensity of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess.

These techniques are complementary and, when used together, provide a powerful means of assigning the absolute configuration of chiral molecules. nih.gov

| Technique | Principle | Information Gained |

|---|---|---|

| Optical Rotatory Dispersion (ORD) | Measures the change in optical rotation with wavelength. libretexts.org | Determination of absolute configuration through analysis of the Cotton effect and comparison with known standards. libretexts.orgscribd.com |

| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. libretexts.org | Assignment of absolute configuration and confirmation of enantiomeric purity. |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. biomedscidirect.com It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups in the molecule. Key expected vibrations include:

N-H Stretching: The protonated secondary amine (R₂NH₂⁺) will show characteristic stretching vibrations. These bands are often broad and can be found in the region of 2400-2500 cm⁻¹. nih.gov

C-H Stretching: The C-H bonds of the methyl groups and the morpholine ring will have stretching vibrations typically in the 2850-3000 cm⁻¹ region. pressbooks.pub

C-O Stretching: The C-O-C ether linkage in the morpholine ring will exhibit a strong stretching absorption, usually in the 1050-1150 cm⁻¹ range. instanano.com

N-H Bending: The bending vibrations of the N-H bond in the ammonium (B1175870) salt will also be present in the spectrum.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Protonated Amine (N-H) | Stretching | 2400 - 2500 nih.gov |

| Alkyl (C-H) | Stretching | 2850 - 3000 pressbooks.pub |

| Ether (C-O) | Stretching | 1050 - 1150 instanano.com |

| Amine Salt (N-H) | Bending | ~1600 |

Computational Chemistry and Molecular Modeling Studies of Trans 2,6 Dimethylmorpholine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of trans-2,6-dimethylmorpholine. These methods provide a detailed picture of the molecule's electron distribution and its implications for chemical reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comsemanticscholar.org A smaller gap suggests higher reactivity. nih.gov For the trans-2,6-dimethylmorpholine system, DFT calculations at the B3LYP/6-311++G(d,p) level of theory can determine these energy values, revealing regions susceptible to electrophilic and nucleophilic attack. irjweb.com

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for intermolecular interactions. uni-muenchen.dereadthedocs.io It illustrates the electrostatic potential on the electron density surface. wolfram.comresearchgate.net In trans-2,6-dimethylmorpholine, the MEP map typically shows a region of negative potential (colored red) around the oxygen and nitrogen atoms, indicating their electron-rich nature and suitability as sites for electrophilic attack or hydrogen bonding. uni-muenchen.descispace.com Conversely, positive potential regions (colored blue) are generally found around the hydrogen atoms, particularly the N-H proton, marking them as sites for nucleophilic interaction. wolfram.com

Global Reactivity Descriptors: Based on HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. irjweb.com These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). High chemical hardness indicates low reactivity, a consequence of a large HOMO-LUMO gap. irjweb.com These parameters provide a quantitative basis for understanding the molecule's stability and interaction tendencies.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.30 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | 1.81 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 8.11 | Indicates chemical reactivity and stability |

| Chemical Hardness (η) | 4.06 | Resistance to change in electron distribution |

| Electronegativity (χ) | 2.25 | Measure of the ability to attract electrons |

Note: The values in Table 1 are illustrative for a morpholine system and would be specifically calculated for the trans-2,6-dimethylmorpholine cation in a detailed study.

Conformational Analysis using Molecular Mechanics and Density Functional Theory

The three-dimensional structure of trans-2,6-dimethylmorpholine is not static. The molecule exists as an ensemble of different conformations. Conformational analysis aims to identify the most stable, low-energy structures and the energy barriers between them. uci.edu

Molecular Mechanics (MM): MM methods provide a fast and efficient way to explore the conformational space. youtube.com These classical methods use force fields to calculate the potential energy of a molecule as a function of its geometry. For trans-2,6-dimethylmorpholine, MM calculations confirm that the morpholine ring predominantly adopts a chair conformation. In this chair form, the two methyl groups are in a diaxial or diequatorial orientation. The trans configuration inherently places one methyl group in an axial position and the other in an equatorial position relative to the average plane of the ring, but the key feature is that they are on opposite sides of the ring. A systematic or Monte Carlo conformational search can identify all low-energy conformers. uci.eduyoutube.com

Density Functional Theory (DFT): While MM is useful for initial screening, DFT calculations offer higher accuracy for determining the relative energies of different conformers. springernature.com Studies on morpholine itself have shown that the chair conformer with an equatorial N-H bond is generally more stable than the axial conformer. researchgate.net For trans-2,6-dimethylmorpholine, DFT calculations would refine the geometries obtained from MM and provide more reliable energy differences between the possible chair and boat conformations. The diequatorial arrangement of the methyl groups in the chair conformation is typically found to be the global minimum due to the avoidance of steric strain associated with axial substituents.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Chair (Diequatorial Me) | Both methyl groups in equatorial positions | 0.00 (Global Minimum) |

| Chair (Diaxial Me) | Both methyl groups in axial positions | +5.4 |

| Twist-Boat | Twisted boat conformation of the morpholine ring | +6.2 |

Note: The trans isomer has one methyl group pointing "up" and one "down" relative to the ring. In the most stable chair conformation, both methyl groups can occupy pseudo-equatorial positions to minimize steric hindrance.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. mdpi.com The trans-2,6-dimethylmorpholine moiety is a key structural feature in several biologically active molecules, such as the fungicide fenpropimorph (B1672530). herts.ac.uknih.gov Docking studies on these larger molecules can reveal the specific role of the dimethylmorpholine group in ligand-protein interactions.

In these simulations, the ligand (containing the trans-2,6-dimethylmorpholine scaffold) is placed into the binding site of a target protein, and various conformations and orientations are sampled. apeejay.edu A scoring function is then used to estimate the binding affinity, often reported as a docking score in kcal/mol. gyanvihar.org For instance, docking fenpropimorph into its target enzyme, sterol C14-reductase, would show how the dimethylmorpholine ring fits into the active site. Key interactions often involve hydrogen bonds with the morpholine oxygen or nitrogen atoms and hydrophobic interactions involving the methyl groups. scispace.com These studies are crucial for understanding the mechanism of action and for the rational design of new, more potent inhibitors. researchgate.net

Molecular Dynamics Simulations for System Stability and Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the stability of the complex and the flexibility of its components. nih.govmdpi.com

An MD simulation of a protein-ligand complex, where the ligand contains the trans-2,6-dimethylmorpholine unit, would typically be run for tens to hundreds of nanoseconds. youtube.comresearchgate.net Analysis of the simulation trajectory can reveal:

Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand relative to its initial docked position, one can assess whether the ligand remains stably bound in the active site.

Key Intermolecular Interactions: The persistence of hydrogen bonds and other non-covalent interactions throughout the simulation can be analyzed, confirming which interactions are most critical for binding.

Conformational Changes: MD simulations can show how the protein or the ligand adapts its conformation upon binding. The flexibility of the morpholine ring and its substituents within the binding pocket can be observed.

These simulations provide a more realistic and detailed understanding of the binding event than docking alone. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the computational model. github.io This is a powerful approach for confirming molecular structures and understanding their electronic environments.

NMR Spectroscopy: DFT methods can accurately predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. compchemhighlights.orgnmrdb.org The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. github.io By comparing the calculated Boltzmann-averaged chemical shifts of different possible isomers or conformers with the experimental spectrum, the correct structure can be confidently assigned. compchemhighlights.org

Vibrational Spectroscopy: The vibrational frequencies observed in infrared (IR) and Raman spectra can also be calculated using DFT. nih.gov The calculation provides a set of normal modes and their corresponding frequencies. psu.edu These calculated frequencies are often systematically scaled to correct for approximations in the theory and basis sets. nih.gov A good agreement between the scaled theoretical spectrum and the experimental one confirms the vibrational assignments and the calculated equilibrium geometry. mdpi.com

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C2/C6 | 72.5 | 73.1 | +0.6 |

| C3/C5 | 48.1 | 48.5 | +0.4 |

| Methyl-C | 18.9 | 19.3 | +0.4 |

Note: The data is illustrative and represents a typical level of agreement for a validated computational model.

Computational Investigation of Stereoselectivity in Reactions

The synthesis of 2,6-disubstituted morpholines often yields a mixture of cis and trans isomers. Computational chemistry can be employed to understand and predict the stereoselectivity of these reactions. rsc.org This is achieved by modeling the reaction mechanism and calculating the energies of the transition states leading to the different stereoisomers.

According to transition state theory, the product ratio is determined by the difference in the Gibbs free energies of activation (ΔΔG‡) for the competing pathways. By using DFT to locate the transition state structures for the formation of the trans and cis products, their relative energies can be calculated. acs.org A lower activation barrier for the pathway leading to the trans isomer would explain its preferential formation. acs.org These calculations can provide detailed geometric information about the transition states, revealing the specific steric or electronic interactions that favor one stereochemical outcome over the other. This insight is invaluable for optimizing reaction conditions to maximize the yield of the desired trans-2,6-dimethylmorpholine product. rsc.org

Emerging Research Areas and Future Perspectives

Exploration of New Catalytic Applications for trans-2,6-Dimethylmorpholine Derivatives

The versatility of the morpholine (B109124) scaffold suggests its potential use in catalysis. e3s-conferences.org Research is ongoing to explore the use of trans-2,6-dimethylmorpholine derivatives as ligands for transition metal catalysts. The stereochemistry of the trans-2,6-dimethyl substitution can create a chiral environment around a metal center, which is highly desirable for asymmetric catalysis.

Future research in this area may focus on:

Asymmetric Hydrogenation: Developing catalysts for the enantioselective reduction of prochiral olefins and ketones.

Carbon-Carbon Bond Forming Reactions: Investigating the use of these derivatives in reactions such as Suzuki-Miyaura or Heck couplings to produce chiral molecules.

Organocatalysis: Exploring the potential of chiral trans-2,6-dimethylmorpholine derivatives to act as organocatalysts in various organic transformations.

Development of Novel Biologically Active Compounds Incorporating the trans-2,6-Dimethylmorpholine Scaffold